N-{(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}biphenyl-4-amine
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Overview
Description
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE is a complex organic compound characterized by its unique structure, which includes a biphenyl group, a quinoline moiety, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE typically involves multiple steps, including the formation of the biphenyl and quinoline intermediates, followed by their coupling with the furan ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline and furan derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and furan rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various solvent conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline and furan derivatives, and substituted biphenyl and quinoline compounds.
Scientific Research Applications
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. Key pathways involved may include signal transduction pathways, such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: A compound used as a plasticizer with a different structural framework but similar applications in materials science.
Heparinoid compounds: Structurally similar to heparin, these compounds have anticoagulant and fibrinolytic properties.
Uniqueness
(E)-N-{[1,1’-BIPHENYL]-4-YL}-1-[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHANIMINE stands out due to its unique combination of biphenyl, quinoline, and furan moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H18N2OS |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)-1-(5-quinolin-8-ylsulfanylfuran-2-yl)methanimine |
InChI |
InChI=1S/C26H18N2OS/c1-2-6-19(7-3-1)20-11-13-22(14-12-20)28-18-23-15-16-25(29-23)30-24-10-4-8-21-9-5-17-27-26(21)24/h1-18H |
InChI Key |
LNOBYJYYKCAIGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
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